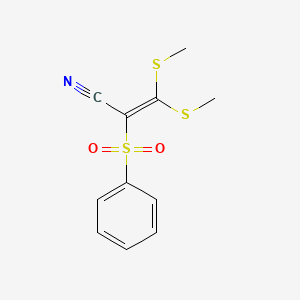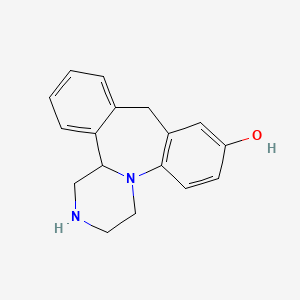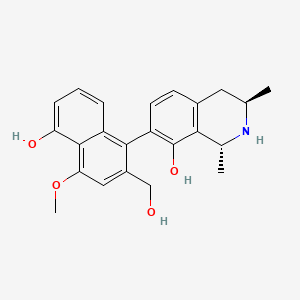
Dioncopeltine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioncopeltine A is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 7-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 1-hydroxy-6-(hydroxymethyl)-8-methoxynaphthalen-5-yl group. It is a naphthylisoquinoline alkaloid found in Triphyophyllum peltatum. It has a role as an antimalarial and a metabolite. It is an isoquinoline alkaloid and a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Alkaloid Characteristics and Synthesis
Dioncopeltine A is an alkaloid isolated from Triphyophyllum peltatum. It's closely related to dioncophylline A and has been characterized using various spectroscopic methods. Its structure was confirmed by X-ray crystallography, and it's notable for being transformable into O-methyl-dioncopophylline A. Dioncolactone A, another alkaloid that can be transformed into dioncopeltine A, is the first naturally occurring representative of a novel type of ‘axially prostereogenic’ biaryl alkaloids (Bringmann et al., 1991).
Antimalarial Properties
Dioncopeltine A has shown significant antimalarial properties. In studies involving Plasmodium berghei-infected mice, it almost totally suppressed parasitemia. The compound displayed high levels of activity, showing promising potential as an antimalarial agent (François et al., 1997).
Synthetic Derivatives and Antiplasmodial Activity
Jozipeltine A, a dimer of dioncopeltine A, was synthesized and studied for its antiplasmodial and antiviral activities. This synthetic derivative provides insights into the structure-activity relationships within this class of bioactive compounds (Bringmann et al., 2000).
Analytical Techniques in Studying Dioncopeltine A
Deep-UV resonance Raman microscopy has been utilized for tracing dioncopeltine A in Triphyophyllum peltatum. This method showed high sensitivity and selectivity, enabling the identification of dioncopeltine A in different plant parts, which is significant for the development of new antimalarials and plant science (Frosch et al., 2007).
New Alkaloids and Antimalarial Activity
5'-O-demethyldioncophylline A, a new alkaloid isolated from Triphyophyllum peltatum, was derived from dioncopeltine A. It demonstrated antimalarial activity against Plasmodium falciparum, contributing to the growing evidence of the antimalarial potential of dioncopeltine A and its derivatives (Bringmann et al., 1998).
Additional Research
- The effectiveness of dioncopeltine A and other naphthylisoquinoline alkaloids against Plasmodium berghei was also confirmed in vitro, showing significant activity comparable to that found against erythrocytic forms of Plasmodium falciparum (François et al., 1995).
- A joint total synthesis of dioncolactone A, dioncopeltine A, and 5′-O-demethyldioncophylline A was achieved, showcasing the complexity and potential of these alkaloids in antimalarial drug development (Bringmann et al., 1999).
Eigenschaften
CAS-Nummer |
60158-81-8 |
|---|---|
Produktname |
Dioncopeltine A |
Molekularformel |
C23H25NO4 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C23H25NO4/c1-12-9-14-7-8-17(23(27)20(14)13(2)24-12)21-15(11-25)10-19(28-3)22-16(21)5-4-6-18(22)26/h4-8,10,12-13,24-27H,9,11H2,1-3H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
ZQSUAGVTKAZDJV-CHWSQXEVSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O |
SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O |
Kanonische SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



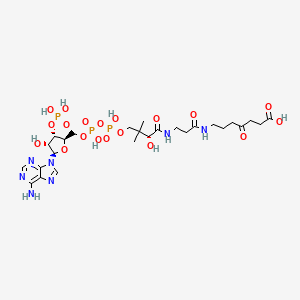
![3-((E)-3-Benzo[1,3]dioxol-5-yl-acryloylamino)-1H-indole-2-carboxylic acid](/img/structure/B1218034.png)
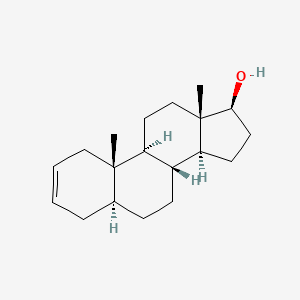
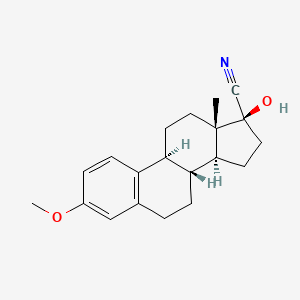
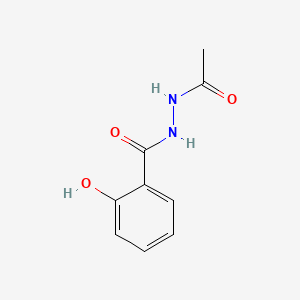
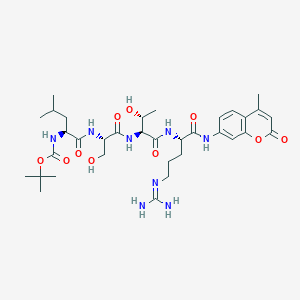
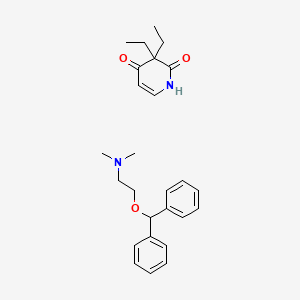
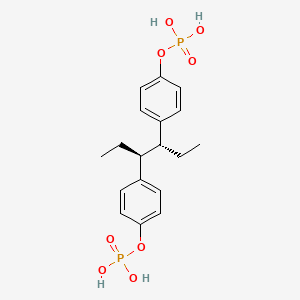
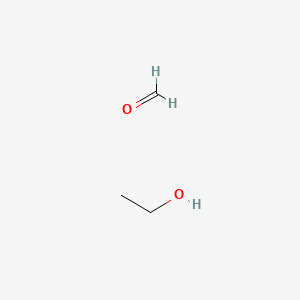
![(2S,3R)-2-[[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B1218048.png)
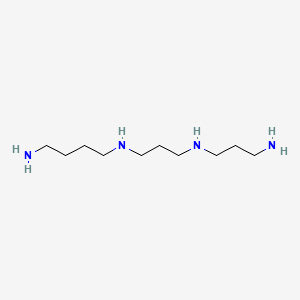
![methyl (2S)-2-[[3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoate](/img/structure/B1218051.png)
